molecular formula C13H9N3O2S B12585867 8-Hydroxy-N-(1,3-thiazol-2-yl)quinoline-2-carboxamide CAS No. 648896-08-6

8-Hydroxy-N-(1,3-thiazol-2-yl)quinoline-2-carboxamide

Cat. No.: B12585867
CAS No.: 648896-08-6
M. Wt: 271.30 g/mol
InChI Key: SOZDLEPEEUHCOO-UHFFFAOYSA-N
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Description

8-Hydroxy-N-(1,3-thiazol-2-yl)quinoline-2-carboxamide is a heterocyclic compound that features a quinoline core substituted with a hydroxy group at the 8th position and a thiazole ring at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-N-(1,3-thiazol-2-yl)quinoline-2-carboxamide typically involves the alkylation of 8-hydroxyquinoline with a thiazole derivative. One common method includes the reaction of 8-hydroxyquinoline with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process might include steps such as halogenation, nucleophilic substitution, and amide formation. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-N-(1,3-thiazol-2-yl)quinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 8-quinolinone derivatives.

    Reduction: Formation of 8-aminoquinoline derivatives.

    Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

8-Hydroxy-N-(1,3-thiazol-2-yl)quinoline-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-Hydroxy-N-(1,3-thiazol-2-yl)quinoline-2-carboxamide involves its interaction with various molecular targets. The compound can chelate metal ions, which is crucial for its biological activity. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiazole ring enhances its ability to interact with biological macromolecules, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A parent compound with similar chelating properties but lacks the thiazole ring.

    2-Amino-4-(4-bromophenyl)thiazole: Shares the thiazole ring but differs in the quinoline core.

    8-Hydroxyquinoline-5-sulfonic acid: Similar in structure but contains a sulfonic acid group instead of the carboxamide group.

Uniqueness

8-Hydroxy-N-(1,3-thiazol-2-yl)quinoline-2-carboxamide is unique due to the combination of the quinoline and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring system enhances its ability to interact with a broader range of molecular targets, making it a versatile compound in various research fields.

Properties

CAS No.

648896-08-6

Molecular Formula

C13H9N3O2S

Molecular Weight

271.30 g/mol

IUPAC Name

8-hydroxy-N-(1,3-thiazol-2-yl)quinoline-2-carboxamide

InChI

InChI=1S/C13H9N3O2S/c17-10-3-1-2-8-4-5-9(15-11(8)10)12(18)16-13-14-6-7-19-13/h1-7,17H,(H,14,16,18)

InChI Key

SOZDLEPEEUHCOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)NC3=NC=CS3

Origin of Product

United States

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